molecular formula C16H12N2O4S B2490819 N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888413-34-1

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2490819
CAS RN: 888413-34-1
M. Wt: 328.34
InChI Key: QVMKWGAZWHPVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chromene derivatives often involves condensation reactions, cyclization, and substitutions. For example, chromene carbohydrazide derivatives are synthesized through condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, leading to various substituted products upon further reaction steps (Saeed & Ibrar, 2011). Microwave-assisted synthesis has also been employed to create 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives from chromene compounds, demonstrating an efficient and environmentally friendly approach (Raval, Naik, & Desai, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by planarity and specific conformations around the C-N bond. Studies on similar compounds have shown that they can exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries relating to other structural elements (Gomes, Low, Cagide, & Borges, 2015). Crystal structure analysis further reveals how hydrogen bonding and molecular packing influence the stability and reactivity of these molecules.

Chemical Reactions and Properties

Compounds containing the chromene nucleus are versatile in chemical reactions, often participating as dienes or dienophiles in Diels-Alder reactions, demonstrating their reactivity and potential for creating complex molecular structures (Himbert, Schlindwein, & Maas, 1990). Additionally, these compounds are precursors in the synthesis of various derivatives with potential biological activities, as seen in their use in creating fused pyrano[2,3-c]chromenes through photochemical intramolecular coupling reactions (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

Scientific Research Applications

Microwave-Assisted Synthesis in Organic Chemistry

A study by Raval et al. (2012) explores the microwave-assisted synthesis of compounds related to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. This environmentally benign procedure yields a variety of compounds with significant antibacterial and antifungal activities. The study highlights the efficiency of microwave techniques in organic synthesis, offering faster reaction rates and better yields (Raval, Naik, & Desai, 2012).

Antioxidant and Antibacterial Applications

Subbareddy and Sumathi (2017) report the synthesis of chromene-3-carboxamide derivatives, including molecules structurally related to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide, showing promising antioxidant and antibacterial properties. This indicates potential applications in medicinal chemistry and drug discovery (Subbareddy & Sumathi, 2017).

Chemosensor Development

Meng et al. (2018) discuss the development of a fluorescence chemosensor using a compound similar to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. This sensor shows high selectivity and sensitivity towards certain ions, illustrating the compound's potential in analytical chemistry and environmental monitoring (Meng et al., 2018).

Crystallographic and Structural Analysis

Gomes et al. (2015) conduct a study on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound . Their research provides insights into the molecular structure and potential interactions, relevant for material science and molecular engineering (Gomes, Low, Cagide, & Borges, 2015).

Synthesis of Innovative Coumarin Derivatives

Ramaganesh et al. (2010) describe the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring, which are structurally akin to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. These compounds exhibit notable antibacterial activity, underscoring their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and application. For instance, some N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal activities .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary depending on their specific structure and application. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Thiophene derivatives, including N-(thiophen-2-yl) nicotinamide derivatives, are significant lead compounds that can be used for further structural optimization . They have potential applications in various fields, including medicinal chemistry and materials science . For instance, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .

properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-17-13(19)10-6-7-23-15(10)18-14(20)11-8-9-4-2-3-5-12(9)22-16(11)21/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMKWGAZWHPVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.